Ethyl 3,5-dichloro-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2 and a molecular weight of 237.06 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is commonly used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-2-fluorobenzoate can be synthesized through the esterification of 3,5-dichloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-2-fluorobenzoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 3,5-dichloro-2-fluorobenzoic acid and ethanol.
Reduction: Ethyl 3,5-dichloro-2-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 3,5-dichloro-2-fluorobenzoate is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Ethyl 3,5-dichloro-2-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3,4-dichloro-2-fluorobenzoate: Similar structure but with chlorine atoms at positions 3 and 4 instead of 3 and 5.
Ethyl 3,5-dichloro-4-fluorobenzoate: Similar structure but with the fluorine atom at position 4 instead of 2.
These compounds share similar chemical properties and reactivity but differ in their specific substitution patterns, which can influence their biological activity and applications.
Properties
IUPAC Name |
ethyl 3,5-dichloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJPNPXRJYINEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.